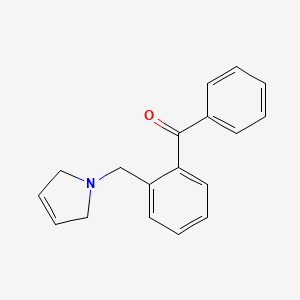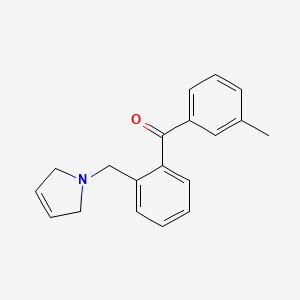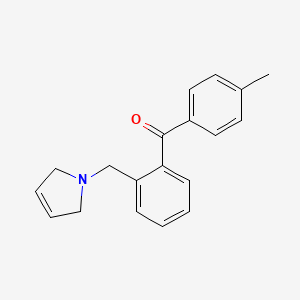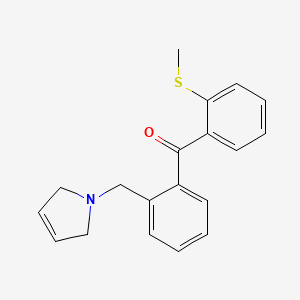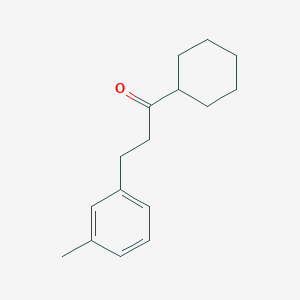
Cyclohexyl 2-(3-methylphenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O . It has a molecular weight of 230.35 . This compound belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a 3-methylphenyl group, and an ethyl ketone group . The InChI Key for this compound is CTBWFHKRYPYYBA-UHFFFAOYSA-N .Chemical Reactions Analysis
Ketones, including this compound, can undergo a variety of chemical reactions. For instance, they can undergo enantioselective reduction of the C=O double bond, which has important applications in the synthesis of many natural products as well as pharmaceutical products .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 344.8±11.0 °C and a predicted density of 0.996±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Quinolin-8-ols and Tetrahydroquinolin-8-ols Synthesis : Cyclohexyl 2-(3-methylphenyl)ethyl ketone derivatives are used in synthesizing quinolin-8-ols and tetrahydroquinolin-8-ols via cyclization processes (Uchiyama et al., 1998).
- Pentacoordinate Organosilicate-Catalyzed Reactions : The compound plays a role in the Michael addition of β-keto esters to 3-buten-2-one under catalysis by pentacoordinate organosilicates (Tateiwa & Hosomi, 2001).
- Halopropenyl Ketones Interaction : It's involved in forming ethyl esters of nicotinic acids when reacted with β-aminocrotonic acid ethyl ester (Gadzhili et al., 2005).
- Aldol Reactions Regioselectivity : The compound's derivatives show varying regioselectivity in aldol reactions, influenced by solvent and structure (Lanners et al., 2007).
Material Science and Chemistry
- Mesomorphic Properties : this compound derivatives are studied for their mesomorphic properties, particularly in the synthesis of liquid crystals (Bezborodov et al., 1997).
- Photocured Polymer Film Development : Derivatives of this ketone are used in the development of polymer films through photolysis and Diels−Alder cycloadditions (Tyson et al., 2005).
- Photochemical Reaction in Liquid Crystals : The compound is involved in stereoselective photochemical reactions within lyotropic liquid crystals formed by chiral ionic liquids (Yang et al., 2013).
Organic Synthesis and Analysis
- Bifunctional Building Block Synthesis : A low-cost and scalable synthesis route has been developed for a related bifunctional building block, highlighting its potential in various organic syntheses (Zha et al., 2021).
- Chromatographic Separation of Amino Acids : In chromatography, a solvent system including cyclohexylamine was found effective for separating amino acids, hinting at the utility of related compounds in analytical chemistry (Mizell & Simpson, 1961).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h5-7,12,15H,2-4,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWFHKRYPYYBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644106 |
Source


|
| Record name | 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-39-3 |
Source


|
| Record name | 1-Cyclohexyl-3-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

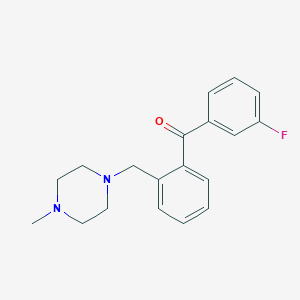



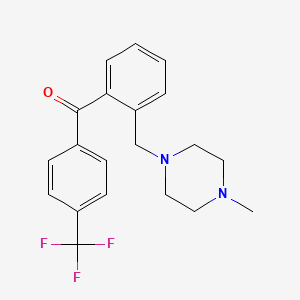
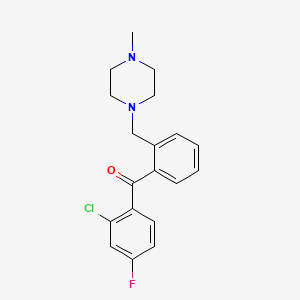
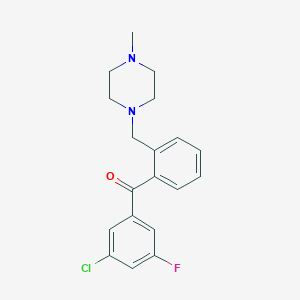

![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)
![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
